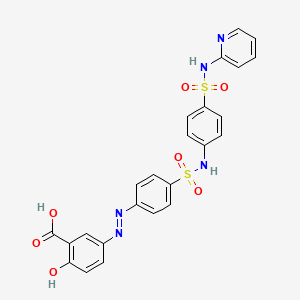
1-(2-Hydroxyphenyl)-2-(methylamino)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyphenyl)-2-(methylamino)ethanone is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of a hydroxy group attached to the phenyl ring and a methylamino group attached to the ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyphenyl)-2-(methylamino)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyacetophenone with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: 1-(2-Hydroxyphenyl)-2-(methylamino)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-hydroxybenzaldehyde or 2-hydroxybenzoic acid.
Reduction: Formation of 1-(2-hydroxyphenyl)-2-(methylamino)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(2-Hydroxyphenyl)-2-(methylamino)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Hydroxyphenyl)-2-(methylamino)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play a crucial role in its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
2-Hydroxyacetophenone: Lacks the methylamino group but shares the hydroxyphenyl structure.
1-(2-Hydroxyphenyl)-2-aminoethanone: Similar structure but with an amino group instead of a methylamino group.
1-(2-Hydroxyphenyl)-2-(ethylamino)ethanone: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness: 1-(2-Hydroxyphenyl)-2-(methylamino)ethanone is unique due to the presence of both hydroxy and methylamino groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
1-(2-hydroxyphenyl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-10-6-9(12)7-4-2-3-5-8(7)11/h2-5,10-11H,6H2,1H3 |
InChIキー |
WLVAAPHFZADSID-UHFFFAOYSA-N |
正規SMILES |
CNCC(=O)C1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


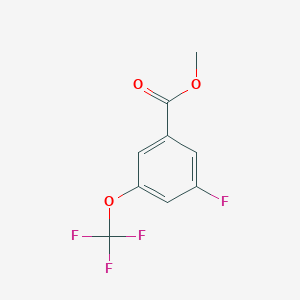
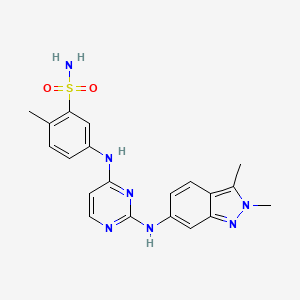
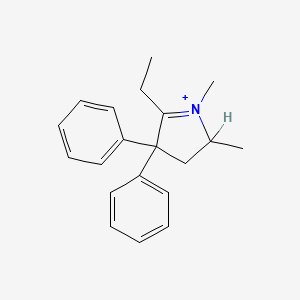
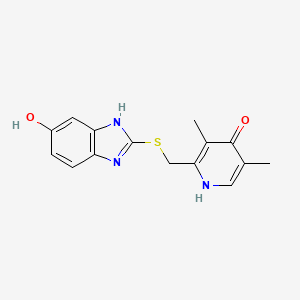
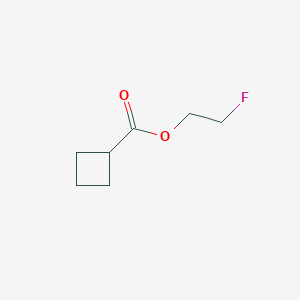
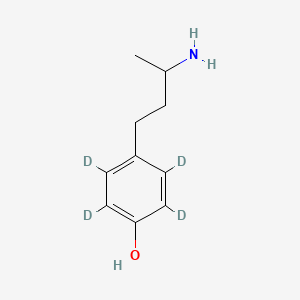
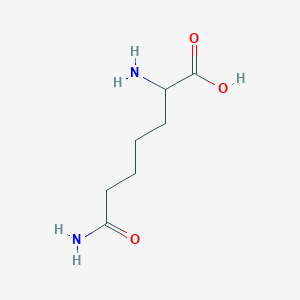
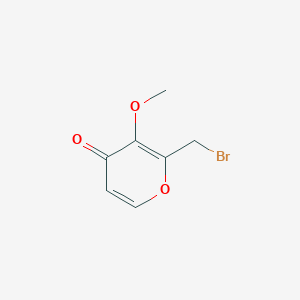
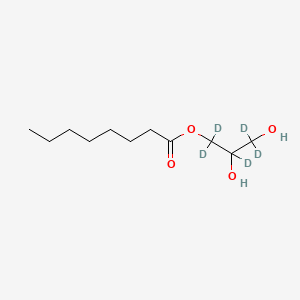
![sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate](/img/structure/B13432575.png)
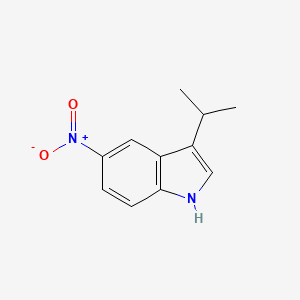
![2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol](/img/structure/B13432586.png)
![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)
